molecular formula C20H17N5O3S3 B4617704 4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide

4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide

Cat. No.: B4617704
M. Wt: 471.6 g/mol
InChI Key: HESNQMCDLAORBY-UHFFFAOYSA-N
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Description

4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3S3 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.04935294 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of 2,4,5-trisubstituted thiazoles, demonstrating an efficient route via chemoselective thionation-cyclization of functionalized enamides. This method introduces diverse functionalities, including ester, N-substituted carboxamide, or peptide groups into thiazoles, highlighting its utility in organic synthesis and drug design (S. Kumar et al., 2013).

Tautomeric Behavior and Molecular Conformation

Investigations into the tautomeric behavior of related thiazole and thiadiazole derivatives reveal their significant impact on pharmaceutical and biological activities. The study of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide's tautomeric forms using spectroscopic methods underlines the importance of molecular conformation in the design of bioactive molecules (Aliye Gediz Erturk et al., 2016).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, designed and synthesized from related structural frameworks, have shown notable in vitro antiproliferative activities against HeLa and C6 cell lines. This suggests potential applications in developing new anticancer agents (Samet Mert et al., 2014).

Nonlinear Optical Materials

Azo sulfonamide chromophores, sharing a structural motif with the compound , have been used as nonlinear optical materials in guest-host polymer systems. These materials, exhibiting significant second harmonic generation and photochromic grating, highlight the compound's potential applications in optical data storage and photonic devices (S. Kucharski et al., 2010).

Antimicrobial and Antiviral Activities

The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which is structurally similar, demonstrates significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (T. El‐Emary et al., 2002). Additionally, certain thiazole C-nucleosides have shown antiviral activity, indicating potential applications in antiviral drug development (P. C. Srivastava et al., 1977).

Properties

IUPAC Name

4-methyl-N-phenyl-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S3/c1-13-17(18(26)23-14-5-3-2-4-6-14)30-20(22-13)24-15-7-9-16(10-8-15)31(27,28)25-19-21-11-12-29-19/h2-12H,1H3,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESNQMCDLAORBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.